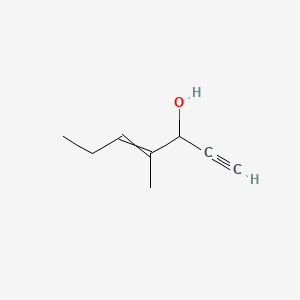

1-Ethynyl-2-methyl-2-pentenyl alcohol

Description

1-Ethynyl-2-methyl-2-pentenyl alcohol is an organic compound characterized by a branched pentenyl chain with an ethynyl (C≡CH) substituent and a hydroxyl (-OH) group. Its structure includes both a triple bond (ethynyl group) and a secondary alcohol moiety, which confer unique reactivity and physicochemical properties. The ethynyl group likely increases its flammability and reactivity compared to saturated alcohols, necessitating careful handling .

Properties

CAS No. |

54406-43-8 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-methylhept-4-en-1-yn-3-ol |

InChI |

InChI=1S/C8H12O/c1-4-6-7(3)8(9)5-2/h2,6,8-9H,4H2,1,3H3 |

InChI Key |

CNGPUXZHOOHVHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)C(C#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethynyl-2-methyl-2-pentenyl alcohol with structurally or functionally related alcohols, based on evidence and inferred properties:

Key Observations:

Structural Differences: The ethynyl group in this compound distinguishes it from saturated alcohols (e.g., 1-Pentanol) and aromatic alcohols (e.g., Phenethyl Alcohol). This group enhances reactivity, making it prone to addition and polymerization reactions. Branched alcohols like 2-Methyl-1-Pentanol exhibit lower boiling points compared to linear isomers (e.g., 1-Pentanol) due to reduced intermolecular forces .

Hazard Profile: Ethynyl-containing compounds are typically more flammable and reactive than saturated analogs. While direct data are lacking, the target compound’s hazards likely exceed those of 2-Methyl-1-Pentanol (combustible) and Ethanol (flammable liquid) . Phenethyl Alcohol’s aromatic structure reduces flammability compared to aliphatic alcohols but introduces distinct toxicological profiles .

Applications: Saturated alcohols (e.g., 1-Pentanol, 2-Methyl-1-Pentanol) are widely used as solvents and intermediates.

Research Findings and Data Gaps

- Reactivity: The ethynyl group in this compound likely facilitates nucleophilic additions or cycloadditions, similar to propargyl alcohol derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tertiary alcohols like 1-Ethynyl-2-methyl-2-pentenyl alcohol, and how do reaction parameters affect yield optimization?

- Methodology : Tertiary alcohols with complex substituents, such as ethynyl and methyl groups, are typically synthesized via Grignard reactions or nucleophilic additions to ketones. For example, organometallic reagents (e.g., ethynylmagnesium bromide) can react with α,β-unsaturated ketones under controlled temperatures (0–25°C) to form branched alcohols. Solvent choice (e.g., THF or diethyl ether) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Data Analysis : Comparative studies of reaction times (e.g., 6–24 hours) and catalyst systems (e.g., CuI for stabilizing ethynyl groups) can resolve yield discrepancies. Purity is assessed via GC-MS, referencing calibration standards like those in EPA DSSTox .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify ethynyl protons (δ 1.8–2.5 ppm) and methyl groups (δ 0.8–1.5 ppm). Coupling patterns in DEPT-135 distinguish tertiary carbons.

- IR : O-H stretches (3200–3600 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).

- GC-MS : Fragment patterns (e.g., m/z corresponding to loss of -OH or ethynyl groups) validated against certified reference materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact.

- Store in flame-resistant cabinets, segregated from oxidizers.

- Follow GHS guidelines for alcohol flammability and toxicity, as outlined in safety data sheets for similar compounds like (±)-2-pentanol .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cycloaddition reactions be resolved through experimental design?

- Methodology :

- Controlled Variables : Test solvent polarity (e.g., DMSO vs. hexane), temperature (25–80°C), and catalysts (e.g., Rh or Au complexes) to isolate regioselectivity drivers.

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation. Compare results with computational models (DFT) to predict transition states .

Q. What isotopic labeling strategies are effective for tracing the metabolic pathways of this compound in biological systems?

- Methodology :

- Deuterium Labeling : Introduce deuterium at the ethynyl or methyl positions via Pd-catalyzed H/D exchange.

- Radioisotopes : Use ¹⁴C-labeled precursors in synthetic steps, as demonstrated in radioiodination studies of thienyl alcohols .

Q. How can computational models predict the stereoelectronic effects of the ethynyl group on the acidity of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to analyze electron density distribution. Compare O-H bond dissociation energies with non-ethynyl analogs.

- MD Simulations : Assess solvent interactions (e.g., water vs. ethanol) to model hydrogen-bonding networks .

- Validation : Experimental pKa measurements via potentiometric titration, referencing alcohol databases in ChemIDplus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.